Xanthocycline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

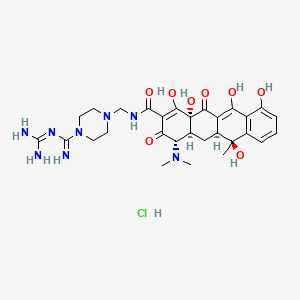

La xantociclina es un miembro de la familia de las antraciclinas, que son compuestos conocidos por sus potentes propiedades anticancerígenas. Estos compuestos se caracterizan por una estructura tetracíclica con un esqueleto de antraquinona conectado a una porción de azúcar mediante un enlace glucosídico . Específicamente, la xantociclina ha sido estudiada por su posible cardiotoxicidad reducida en comparación con otras antraciclinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la xantociclina implica las reacciones de condensación-ciclización del 2-metilcromona-3-carboxilato con ciclohexanonas . Esta reacción lleva a la formación del esqueleto de la xantociclina. El proceso normalmente requiere condiciones de reacción específicas, incluyendo el uso de catalizadores y temperaturas controladas para asegurar la correcta formación del compuesto.

Métodos de producción industrial: La producción industrial de la xantociclina probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para aislar eficientemente el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: La xantociclina sufre varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar la estructura de la quinona dentro de la molécula, alterando potencialmente su actividad biológica.

Reducción: Las reacciones de reducción pueden convertir la quinona en una hidroquinona, afectando las propiedades de transporte de electrones del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, potencialmente mejorando sus propiedades terapéuticas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede llevar a la formación de derivados de quinona más reactivos, mientras que la reducción puede producir derivados de hidroquinona con diferentes actividades biológicas.

Aplicaciones Científicas De Investigación

La xantociclina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizada como compuesto modelo para estudiar la reactividad de las antraciclinas y sus derivados.

Biología: Investigada por sus interacciones con componentes celulares, como el ADN y las proteínas.

Mecanismo De Acción

El mecanismo de acción de la xantociclina implica su intercalación en el ADN, que inhibe la actividad de las topoisomerasas . Esto lleva a la detención de la replicación y transcripción del ADN, causando finalmente la muerte celular. La estructura de quinona del compuesto le permite participar en reacciones redox, generando especies reactivas de oxígeno que pueden dañar los componentes celulares .

Compuestos similares:

Doxorrubicina: Otra antraciclina utilizada ampliamente en el tratamiento del cáncer.

Daunorrubicina: Similar a la doxorrubicina, utilizada en el tratamiento de leucemias y linfomas.

Epirrubicina: Un derivado de la doxorrubicina con una estructura ligeramente diferente, lo que lleva a diferentes propiedades farmacocinéticas.

Idarrubicina: Otra antraciclina con una estructura modificada para reducir la cardiotoxicidad.

Singularidad de la xantociclina: La xantociclina es única en su potencial para ofrecer una cardiotoxicidad reducida al mismo tiempo que mantiene potentes propiedades anticancerígenas . Esto la convierte en un candidato prometedor para futuras investigaciones y desarrollo en el campo de la oncología.

Comparación Con Compuestos Similares

Doxorubicin: Another anthracycline used extensively in cancer treatment.

Daunorubicin: Similar to doxorubicin, used in the treatment of leukemias and lymphomas.

Epirubicin: A derivative of doxorubicin with a slightly different structure, leading to different pharmacokinetic properties.

Idarubicin: Another anthracycline with a modified structure to reduce cardiotoxicity.

Uniqueness of Xanthocycline: this compound is unique in its potential to offer reduced cardiotoxicity while maintaining potent anticancer properties . This makes it a promising candidate for further research and development in the field of oncology.

Propiedades

Número CAS |

13040-98-7 |

|---|---|

Fórmula molecular |

C29H39ClN8O8 |

Peso molecular |

663.1 g/mol |

Nombre IUPAC |

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C29H38N8O8.ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);1H/t14-,15-,20-,28+,29-;/m0./s1 |

Clave InChI |

BTGFEDVEKZEFQK-SOQZIHGPSA-N |

SMILES isomérico |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |

SMILES canónico |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)

![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)

![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)

![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)